molecular formula C18H24F3N3O3 B2723389 N-(oxan-4-yl)-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide CAS No. 2201404-15-9

N-(oxan-4-yl)-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide

Cat. No. B2723389
CAS RN: 2201404-15-9
M. Wt: 387.403
InChI Key: VQTOBXIXKATVRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(oxan-4-yl)-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H24F3N3O3 and its molecular weight is 387.403. The purity is usually 95%.
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Scientific Research Applications

Glycine Transporter 1 Inhibitor Identification

Researchers identified a structurally diverse compound as a potent and orally available glycine transporter 1 (GlyT1) inhibitor, utilizing central nervous system multiparameter optimization (CNS MPO) as a drug-likeness guideline. This compound exhibited potent GlyT1 inhibitory activity, a favorable pharmacokinetics profile, and elicited an increase in the cerebrospinal fluid (CSF) concentration of glycine in rats, showcasing its potential for neurological applications (Yamamoto et al., 2016).

Soluble Epoxide Hydrolase Inhibition

The compound was part of a study discovering 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase. The research indicated that the triazine heterocycle was critical for high potency and selectivity towards P450 enzymes. This lead optimization work aimed at reducing clearance and establishing good oral exposure, highlighting the compound's potential in treating diseases through the modulation of the soluble epoxide hydrolase pathway (Thalji et al., 2013).

Anti-angiogenic and DNA Cleavage Activities

A series of novel derivatives were synthesized and characterized for their efficacy in inhibiting in vivo angiogenesis using the chick chorioallantoic membrane (CAM) model. These compounds also exhibited DNA cleavage activities, indicating their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

PET Imaging of Microglia

A study utilized a PET radiotracer specific for CSF1R, a microglia-specific marker, indicating the compound's utility in imaging reactive microglia and disease-associated microglia. This research offers insights into the compound's application in studying neuroinflammation and the development of new therapeutics targeting CSF1R (Horti et al., 2019).

CGRP Receptor Inhibition

The compound was investigated as a potent calcitonin gene-related peptide (CGRP) receptor antagonist. A convergent, stereoselective, and economical synthesis of the compound was developed, demonstrating the synthesis on a multikilogram scale. This research provides a foundation for the development of CGRP receptor antagonists as therapeutic agents (Cann et al., 2012).

properties

IUPAC Name

N-(oxan-4-yl)-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F3N3O3/c19-18(20,21)15-2-1-3-16(23-15)27-12-13-4-8-24(9-5-13)17(25)22-14-6-10-26-11-7-14/h1-3,13-14H,4-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTOBXIXKATVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C(=O)NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(oxan-4-yl)-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide

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